(1-methyl-1H-pyrazol-4-yl)methanol

Description

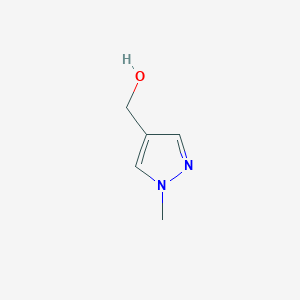

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXREDPBMQKKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474803 | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112029-98-8 | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of (1-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, including its structural characteristics, physicochemical parameters, and key safety information. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, application in chemical synthesis, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| CAS Number | 112029-98-8 | PubChem[1] |

| Boiling Point | 243 °C | MySkinRecipes[2] |

| Predicted pKa | 14.095 ± 0.10 | ChemicalBook (for deuterated analog) |

| Physical State | Not explicitly stated, likely a solid or liquid at room temperature | Inferred from related compounds |

| Solubility | No quantitative data available. Pyrazole and its derivatives are generally more soluble in organic solvents like ethanol, methanol, and acetone than in water. | Inferred from related compounds |

| XLogP3 | -0.7 | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ethyl 1H-pyrazole-4-carboxylate. The first step involves the N-methylation of the pyrazole ring, followed by the reduction of the ethyl ester to the corresponding alcohol.

Synthesis of the Precursor: (1H-pyrazol-4-yl)methanol

A detailed experimental protocol for the synthesis of the parent compound, (1H-pyrazol-4-yl)methanol, is well-established and proceeds via the reduction of ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 1H-pyrazole-4-carboxylate

-

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Methanol (MeOH)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a 1 M solution of lithium aluminum hydride in THF (45.2 mL, 45.2 mmol) is cooled to 0 °C.[3]

-

A solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in anhydrous THF (20 mL) is added dropwise to the cooled LAH suspension.[3]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[3]

-

Upon completion of the reaction, the mixture is cooled in an ice bath.[3]

-

The reaction is carefully quenched by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL). The mixture is then stirred for 20 minutes.[3]

-

Anhydrous magnesium sulfate is added to the mixture to dry it, and stirring is continued for 30 minutes at room temperature after removing the ice bath.[3]

-

The solid precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF and methanol.[3]

-

The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[3]

-

N-Methylation and Final Reduction

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific ¹H NMR spectrum for this compound was not found, the spectrum of the parent compound, (1H-pyrazol-4-yl)methanol, provides a useful reference.

-

¹H NMR (500 MHz, DMSO-d₆) of (1H-pyrazol-4-yl)methanol: δ 12.58 (broad s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), 4.37 (d, J = 5.2 Hz, 2H).[3]

For this compound, one would expect to see a singlet corresponding to the N-methyl protons, in addition to the signals for the pyrazole ring protons and the methanol moiety.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationship of Properties

The following diagram illustrates the logical flow from the compound's identity to its key properties and applications.

Caption: Logical flow from compound identity to its properties and uses.

Conclusion

This compound is a valuable building block with well-defined chemical and physical properties. This guide provides essential data and methodologies to facilitate its use in research and drug development. While some experimental data, such as a definitive melting point and quantitative solubility, are not yet fully available, the provided information serves as a robust foundation for scientists working with this compound.

References

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol (CAS 112029-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a likely synthetic route with a detailed experimental protocol, and explores its significant role as an intermediate in the development of potent kinase inhibitors for cancer therapy.

Core Chemical and Physical Data

This compound is a stable, room-temperature solid. Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 112029-98-8 | [1] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 243°C | [2] |

| Storage | Room temperature, dry conditions | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Likely Two-Step Synthesis

This protocol is a composite based on standard organic chemistry procedures for the reduction of esters and the N-alkylation of pyrazoles.

Step 1: Synthesis of (1H-pyrazol-4-yl)methanol

This procedure is adapted from the reduction of ethyl 1H-pyrazole-4-carboxylate.[3]

-

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a 1 M solution of lithium aluminum hydride in THF is cooled to 0°C.

-

A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the cooled LAH suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 1 M NaOH solution, while maintaining a low temperature with an ice bath.

-

The resulting mixture is stirred for 20 minutes, after which anhydrous magnesium sulfate is added to dry the mixture.

-

The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF and methanol.

-

The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

-

Step 2: Synthesis of this compound

This procedure is based on standard N-methylation protocols for pyrazoles.

-

Materials:

-

(1H-pyrazol-4-yl)methanol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

(1H-pyrazol-4-yl)methanol is dissolved in anhydrous DMF in a round-bottom flask.

-

Potassium carbonate is added to the solution, followed by the dropwise addition of methyl iodide.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncological indications. Its structural motif is found in potent inhibitors of key signaling proteins.

Role as a Building Block for the MET Kinase Inhibitor AMG 337

The deregulation of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is implicated in various human cancers.[4] this compound is a key component in the synthesis of AMG 337, a potent and selective MET inhibitor.[4]

Experimental Workflow for the Integration of this compound in Kinase Inhibitor Synthesis:

Caption: Generalized workflow for incorporating the pyrazole moiety into a kinase inhibitor.

MET Signaling Pathway and the Point of Inhibition:

The MET signaling pathway, when aberrantly activated, drives tumor growth, proliferation, and metastasis. Small molecule inhibitors like those derived from this compound are designed to block the ATP-binding site of the MET kinase domain, thereby inhibiting its downstream signaling.

Caption: Inhibition of the MET signaling pathway by AMG 337.

Use in the Development of Aurora Kinase B Inhibitors

This compound is also a valuable precursor for the synthesis of inhibitors targeting Aurora Kinase B, a key regulator of cell division. Overexpression of Aurora Kinase B is common in many cancers, making it an attractive therapeutic target.

Quantitative Biological Data for a Representative Aurora Kinase B Inhibitor:

While specific IC₅₀ values for a broad range of inhibitors derived from this compound are proprietary, a representative example from the literature highlights the potency achieved with this chemical scaffold.

| Compound | Target | IC₅₀ (nM) | Cell Line |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | Data not publicly available, but described as a potent inhibitor | Leukemic cell lines |

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its straightforward, albeit multi-step, synthesis and its proven utility in the construction of potent and selective kinase inhibitors, such as those targeting MET and Aurora Kinase B, underscore its importance in the development of next-generation cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research and development endeavors.

References

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol: Structure, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, recognized for its integral role in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. A significant focus is placed on its application as a crucial intermediate in the development of targeted cancer therapies, exemplified by its use in the synthesis of the potent and selective MET kinase inhibitor, AMG 337. This document further elucidates the critical role of the MET signaling pathway in oncology and illustrates the mechanism of its inhibition. Experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative characterized by a methyl group at the N1 position of the pyrazole ring and a hydroxymethyl group at the C4 position.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 112029-98-8 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 243°C | [2] |

| Canonical SMILES | CN1C=C(C=N1)CO | [1] |

| InChI Key | QSXREDPBMQKKAY-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a suitable pyrazole precursor. The first step typically involves the formation of the parent heterocycle, (1H-pyrazol-4-yl)methanol, followed by N-methylation.

Experimental Protocol: Synthesis of (1H-pyrazol-4-yl)methanol

This protocol describes the synthesis of the precursor, (1H-pyrazol-4-yl)methanol, via the reduction of ethyl 1H-pyrazole-4-carboxylate.

Reaction Scheme:

Materials and Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Methanol (MeOH)

Procedure:

-

A flame-dried round-bottom flask is charged with a 1 M solution of lithium aluminum hydride in THF (2.0 equivalents) and cooled to 0°C in an ice bath.

-

A solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) dissolved in anhydrous THF is added slowly and dropwise to the LAH suspension.

-

The reaction mixture is allowed to gradually warm to room temperature and stirred overnight.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.

-

The reaction is carefully quenched by the sequential dropwise addition of water (calculated based on the amount of LAH used), followed by a 1 M sodium hydroxide solution.

-

The mixture is stirred for 20 minutes, after which solid magnesium sulfate is added to dry the mixture. Stirring is continued for an additional 30 minutes at room temperature.

-

The solid precipitate is removed by filtration through a pad of diatomaceous earth, and the filter cake is washed with THF and methanol.

-

The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[3]

Experimental Protocol: N-methylation of (1H-pyrazol-4-yl)methanol

This protocol outlines a general procedure for the N-methylation of the pyrazole ring, yielding the target compound, this compound.

Reaction Scheme:

Materials and Reagents:

-

(1H-pyrazol-4-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Iodomethane (Methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (1H-pyrazol-4-yl)methanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0°C.

-

The reaction mixture is stirred at 0°C for 30 minutes to ensure complete deprotonation.

-

Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.

Application in Drug Development: A Precursor to AMG 337

This compound is a critical building block in the synthesis of AMG 337, a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[4] Dysregulation of the MET signaling pathway is implicated in various human cancers, making it an attractive target for therapeutic intervention.[5][6]

The MET Signaling Pathway in Cancer

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development, cell motility, and tissue regeneration. However, aberrant activation of the MET pathway through overexpression, gene amplification, or mutation can drive tumorigenesis by promoting cell proliferation, survival, invasion, and angiogenesis.[5][6][7]

Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins. This leads to the activation of key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell growth and survival.

Mechanism of Action of AMG 337

AMG 337 functions as an ATP-competitive inhibitor of MET kinase. By binding to the ATP-binding pocket of the MET kinase domain, AMG 337 prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of MET signaling leads to the inhibition of MET-dependent cancer cell proliferation and the induction of apoptosis. The (1-methyl-1H-pyrazol-4-yl) moiety of AMG 337 plays a crucial role in its binding affinity and selectivity for the MET kinase.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for obtaining this compound.

Caption: Synthetic pathway for this compound.

MET Signaling Pathway and Inhibition by AMG 337

The diagram below depicts a simplified representation of the MET signaling pathway and the point of intervention by AMG 337.

Caption: Inhibition of the MET signaling pathway by AMG 337.

Conclusion

This compound is a valuable heterocyclic intermediate with significant applications in the synthesis of kinase inhibitors for cancer therapy. Its straightforward synthesis and the critical role of the pyrazole moiety in directing biological activity underscore its importance in drug discovery. The successful development of AMG 337 highlights the potential of leveraging such building blocks in the design of next-generation targeted therapeutics. This guide provides essential technical information to support further research and development in this promising area of medicinal chemistry.

References

- 1. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

(1-methyl-1H-pyrazol-4-yl)methanol IUPAC name

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and drug development. The document details its chemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (1-methylpyrazol-4-yl)methanol .[1] It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | (1-methylpyrazol-4-yl)methanol | [1] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 112029-98-8 | [1] |

| Boiling Point | 243 °C | [2] |

| Physical Form | Solid | |

| Storage | Room temperature, dry conditions | [2] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and purity assessment of this compound. The following table summarizes its known Nuclear Magnetic Resonance (NMR) data.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 3.80 | s | N-CH₃ |

| 3.92 | br. t | OH | ||

| 4.20 | br. d | CH₂ | ||

| 7.74 | s | 3-H (pyrazole ring) | ||

| 8.10 | s | 5-H (pyrazole ring) | ||

| ¹³C NMR | DMSO-d₆ | 54.36 | - | CH₂ |

| Not Reported | - | N-CH₃ | ||

| 121.95 | - | C4 | ||

| 127.28 | - | C5 | ||

| 132.27 | - | C3 |

Note: The ¹H and ¹³C NMR data are reported for 1-methyl-4-hydroxymethylpyrazole in a study by P. I. Garia and colleagues.[3]

Role in Drug Development: Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[4] this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2]

Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders.[5][6][] Pyrazole-containing compounds have been successfully developed as inhibitors that target the ATP-binding site of various kinases, thereby modulating their activity.[8] The structure of this compound allows for versatile functionalization, making it a valuable building block for creating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[2]

Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified signal transduction pathway and the mechanism of action for a typical ATP-competitive kinase inhibitor. The inhibitor blocks the kinase's active site, preventing the phosphorylation of a downstream substrate and thereby interrupting the signaling cascade.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from a commercially available pyrazole ester. The first step involves the reduction of the ester to the corresponding alcohol, followed by N-methylation of the pyrazole ring.

Synthetic Workflow

The diagram below outlines the general workflow for the synthesis.

Experimental Protocols

Step 1: Synthesis of (1H-pyrazol-4-yl)methanol

This protocol is adapted from the reduction of ethyl 1H-pyrazole-4-carboxylate.[9][10]

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the LAH suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Cool the mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow dropwise addition of water (e.g., 1 mL per 1 g of LAH), followed by a 1 M aqueous sodium hydroxide solution (e.g., 1 mL per 1 g of LAH), and finally more water (e.g., 3 mL per 1 g of LAH).

-

Workup: Stir the resulting granular precipitate for 30 minutes. Add anhydrous magnesium sulfate to the mixture to ensure complete dryness.

-

Isolation: Filter the solid through a pad of celite, washing the filter cake thoroughly with THF and methanol. Combine the filtrates and concentrate under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

Step 2: N-Methylation to this compound

This is a general protocol for N-alkylation of pyrazoles.

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (1H-pyrazol-4-yl)methanol (1.0 equivalent) from Step 1 in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.

-

Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

References

- 1. This compound | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9 [m.chemicalbook.com]

(1-methyl-1H-pyrazol-4-yl)methanol synonyms

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical Identity and Synonyms

This compound is a pyrazole derivative recognized for its role as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical identifiers and synonyms are crucial for accurate documentation and database searches.

| Identifier Type | Value |

| IUPAC Name | (1-methylpyrazol-4-yl)methanol[2] |

| CAS Number | 112029-98-8[2][3][4] |

| Molecular Formula | C5H8N2O[2][3] |

| InChI | InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3[2] |

| InChIKey | QSXREDPBMQKKAY-UHFFFAOYSA-N[2] |

| SMILES | CN1C=C(C=N1)CO[2] |

| Depositor-Supplied Synonyms | 1-methyl-1H-pyrazol-4-yl)methanol, DTXSID00474803, RefChem:204610[2] |

| EC Number | 675-115-8[2] |

Physicochemical and Safety Data

The compound's physical and chemical properties, along with its safety profile, are summarized below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [1][2][3] |

| Boiling Point | 243°C | [1] |

| Physical Form | Solid | [5] |

| Storage | Room temperature, dry | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| GHS Hazard Pictograms | Warning | [2] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its structure allows for straightforward functional modifications, making it a valuable component in medicinal chemistry for generating complex drug candidates.[1]

-

Pharmaceutical Development : The pyrazole moiety is a common scaffold in drug discovery. This compound is particularly useful in the development of kinase inhibitors.[1] For instance, derivatives have been investigated as potent and selective inhibitors of MET (mesenchymal-epithelial transition factor), a receptor tyrosine kinase whose deregulation is implicated in various cancers.[6] The N-methyl pyrazole group has been identified as a favorable partner for triazolopyridine cores in the design of such inhibitors.[6]

-

Agrochemical Chemistry : It is employed in the synthesis of novel pesticides and herbicides.[1][7] The stability and reactivity of the pyrazole ring make it a suitable foundation for developing new active ingredients for crop protection.[7] 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, is a key intermediate for synthesizing modern amide fungicides like fluopyram and bixafen.[8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and highly relevant methodology can be described based on the synthesis of the parent compound, (1H-pyrazol-4-yl)methanol. The common route involves the reduction of the corresponding carboxylic acid or ester.

Protocol: Synthesis of a (Pyrazol-4-yl)methanol via Ester Reduction

This protocol is adapted from the synthesis of (1H-pyrazol-4-yl)methanol from its corresponding ethyl ester and is illustrative of the chemical transformation required.[9]

Objective: To synthesize a (pyrazol-4-yl)methanol derivative by reducing the corresponding ester.

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate (starting material)

-

Lithium aluminum hydride (LAH) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Diatomaceous earth (e.g., CELITE®)

-

Methanol (MeOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), cool a 1 M solution of LAH in THF (1.5 to 2.0 equivalents) to 0°C in an ice bath.

-

Dissolve the starting material, ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent), in anhydrous THF.

-

Add the ester solution slowly and dropwise to the cooled LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.

-

Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture back to 0°C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 1 M NaOH solution. Stir for approximately 20 minutes.

-

Add solid magnesium sulfate to dry the mixture and continue stirring for 30 minutes at room temperature.

-

Filter the resulting solids through a pad of diatomaceous earth. Wash the filter cake thoroughly with THF and methanol.

-

Combine the filtrates and concentrate them under reduced pressure to yield the crude product, this compound.

-

Purify the product as necessary, for example, by recrystallization or column chromatography.

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of logical workflows and biological pathways relevant to the application of this compound.

Caption: Drug discovery workflow using pyrazole intermediates.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 112029-98-8|this compound|BLD Pharm [bldpharm.com]

- 5. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of (1-methyl-1H-pyrazol-4-yl)methanol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Biological Activity of (1-methyl-1H-pyrazol-4-yl)methanol

Executive Summary

This technical guide addresses the biological activity of the compound this compound. A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific biological activity data for this particular molecule. While the broader class of pyrazole derivatives is known for a wide range of pharmacological effects, this compound itself has not been the subject of extensive biological characterization in publicly available research. This document summarizes the available information on closely related compounds and the general biological activities associated with the pyrazole scaffold, providing a contextual understanding for researchers in the field.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₈N₂O. It features a pyrazole ring N-methylated at position 1 and substituted with a methanol group at position 4. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4][5][6]

Biological Activity of Pyrazole Derivatives: A General Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[1][3][4][5][6] These include, but are not limited to:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.[3][5][6]

-

Antimicrobial Activity: Pyrazole derivatives have been shown to possess both antibacterial and antifungal properties.[1][2][3][4] Specifically, a class of compounds referred to as "pyrazolyl alcohols" have been evaluated for their anti-bacterial activity.[1][2]

-

Anticancer Properties: Numerous studies have explored the potential of pyrazole derivatives as anticancer agents.[3][4][5]

-

Antiviral Activity: Certain pyrazole derivatives have been investigated for their ability to inhibit viral replication.[5]

-

Anticonvulsant and Antidepressant Activities: The pyrazole nucleus is also found in compounds with effects on the central nervous system.[5]

The diverse biological activities of pyrazole derivatives are a testament to the versatility of this chemical scaffold in drug design and development.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

The Pyrazole Scaffold: A Versatile Framework for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate ongoing research and drug discovery efforts.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The renowned anti-inflammatory drug Celecoxib, which features a pyrazole core, exemplifies the clinical success of this class of compounds.

Quantitative Data: COX Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as half-maximal inhibitory concentrations (IC50).

| Compound/Reference | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | COX-1 | 2.51 | >9.56 |

| COX-2 | 2.16 | ||

| Compound 11[1] | COX-2 | 0.043 | Not Specified |

| Compound 12[1] | COX-2 | 0.049 | Not Specified |

| Compound 15[1] | COX-2 | 0.047 | Not Specified |

| PYZ31[2] | COX-2 | 0.01987 | Not Specified |

| PYZ28[2] | COX-1 | >50 | >192.3 |

| COX-2 | 0.26 | ||

| Trimethoxy derivative 5f[3] | COX-1 | 14.34 | 9.56 |

| COX-2 | 1.50 | ||

| Trimethoxy derivative 6f[3] | COX-1 | 9.56 | 8.31 |

| COX-2 | 1.15 |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[4]

Objective: To quantify the inhibitory potency of pyrazole derivatives on COX-1 and COX-2 activity.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Fluorogenic probe (e.g., ADHP)

-

Hemin

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the COX Assay Buffer, diluted COX-1 or COX-2 enzyme, and the test compound solution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding a solution of arachidonic acid and the fluorogenic probe.

-

Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 530/590 nm for ADHP).

-

Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Cyclooxygenase (COX) Inflammatory Pathway

Caption: Inhibition of COX-2 by pyrazole derivatives in the inflammatory pathway.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors for cancer therapy. These derivatives can target a wide range of kinases involved in cell cycle progression, signal transduction, and angiogenesis.

Quantitative Data: Kinase Inhibition and Antiproliferative Activity of Pyrazole Derivatives

The following table summarizes the inhibitory activity of pyrazole derivatives against various protein kinases and their antiproliferative effects on cancer cell lines.

| Compound/Reference | Target Kinase | Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Tozasertib (VX-680) | Aurora A | 0.6 | HCT-116 | 0.015 |

| Compound 6[5] | Aurora A | 160 | HCT-116 | 0.39 |

| MCF-7 | 0.46 | |||

| Compound 3f[6][7] | JAK1 | 3.4 | HEL | Not Specified |

| JAK2 | 2.2 | K562 | Not Specified | |

| JAK3 | 3.5 | PC-3 | 1.2 | |

| MCF-7 | 2.5 | |||

| Compound 11b[6] | Not Specified | Not Specified | HEL | 0.35 |

| K562 | 0.37 | |||

| Compound 36[8] | CDK2 | 199 | Not Specified | Not Specified |

| Compound 5a[9] | VEGFR2 | 267 | HepG2 | Not Specified |

| CDK2 | 311 | |||

| Compound 11[1] | EGFR | 83 | MCF-7 | 2.85 |

| Topo-1 | 20 | HT-29 | 2.12 | |

| Compound 43[10] | PI3K | Not Specified | MCF-7 | 0.25 |

| Compound 48[10] | Haspin | >90% inhibition at 100nM | HCT-116 | 1.7 |

| HeLa | 3.6 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant purified protein kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (peptide or protein)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase buffer, test compound, and kinase enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: Aurora Kinase-Mediated Cell Cycle Regulation

Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts cell cycle progression.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The following table presents the MIC values of representative pyrazole derivatives against a panel of clinically relevant microorganisms.

| Compound/Reference | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |

| Imidazo-pyridine pyrazole 18[11] | <1 | <1 | <1 | - | - |

| Pyrano[2,3-c] pyrazole 5c[11][12] | 50 | 6.25 | - | - | - |

| Hydrazone 21a[13] | 62.5 | 125 | - | 7.8 | 2.9 |

| Pyrazoline 5[11] | - | - | - | >100 | >100 |

| Ciprofloxacin[11] | - | - | - | - | - |

| Chloramphenicol[13] | >125 | >125 | - | - | - |

| Clotrimazole[13] | - | - | - | >7.8 | >7.8 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][14]

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth medium directly in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) with a microplate reader.

Logical Relationship: Mechanism of Action of Pyrazole-based Antimicrobials

References

- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its pyrazole scaffold is a privileged structure, appearing in numerous biologically active molecules. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, physicochemical and spectroscopic properties, and its burgeoning role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a boiling point of approximately 243°C.[1] It is valued in medicinal chemistry for its favorable properties as a building block in the synthesis of more complex drug candidates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 112029-98-8 | [2] |

| Boiling Point | 243°C | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 7.74 (s, 1H, pyrazole-H), 8.10 (s, 1H, pyrazole-H), 4.20 (br.d, 2H, CH₂), 3.92 (br.t, 1H, OH), 3.80 (s, 3H, N-CH₃) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 145.28, 136.15, 112.35 (pyrazole carbons), 60.64 (CH₂OH), 39.78 (N-CH₃) | [3] |

| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~1520 (pyrazole ring stretch) | [3] |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 112 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a corresponding carbonyl compound at the 4-position of the pyrazole ring, typically 1-methyl-1H-pyrazole-4-carbaldehyde or a 4-carboxylic acid ester.

Experimental Protocol: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde

This protocol is based on established methods for the reduction of pyrazole aldehydes.[3]

Materials:

-

1-methyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Triethylbenzylammonium chloride (optional, as a phase transfer catalyst)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or water. If using water, a phase transfer catalyst like triethylbenzylammonium chloride can be added.

-

Cooling: Cool the solution to 0-10°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at 0-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quenching and Neutralization: Acidify the solution with hydrochloric acid, then neutralize with potassium carbonate.

-

Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

A reported synthesis following this methodology achieved a yield of 81%.[3]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound moiety is a valuable building block in the design of kinase inhibitors. Its structure allows for versatile functionalization, enabling the synthesis of compounds that can target the ATP-binding pocket of various kinases with high affinity and selectivity. Several studies have highlighted its use in developing inhibitors for key oncogenic and disease-related kinases.

Table 3: Biological Activity of this compound Derivatives

| Kinase Target | Derivative Structure/Name | Biological Activity (IC₅₀) | Reference | |---|---|---| | CHK1 | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 nM | | | RET | 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives | 13.7 nM (for compound 8q against wild-type RET) | | | Aurora B | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Sub-nanomolar in enzymatic assays | |

Signaling Pathways Targeted by this compound-Based Inhibitors

The following diagrams illustrate the signaling pathways of key kinases that are targeted by derivatives of this compound.

Caption: CHK1 Signaling Pathway and Inhibition.

Caption: LRRK2 Signaling in Parkinson's Disease.

Caption: RET Signaling Pathway in Cancer.

Caption: Aurora B Kinase Function in Mitosis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the amenability of the pyrazole ring to substitution make it an attractive starting material for medicinal chemists. The successful development of potent and selective kinase inhibitors for targets such as CHK1, LRRK2, RET, and Aurora B, all incorporating this moiety, underscores its importance in modern drug discovery. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

The Enduring Legacy of the Pyrazole Nucleus: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide on the Discovery and History of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide delves into the rich history of pyrazole compounds, from their initial discovery and the development of seminal synthetic methodologies to their transformative impact on modern drug discovery. We will explore the foundational Knorr pyrazole synthesis, examine the detailed experimental protocols for the preparation of key pyrazole-based pharmaceuticals, and present quantitative data on their biological activities. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, providing a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Dawn of Pyrazole Chemistry: A Historical Perspective

The story of pyrazoles begins in the late 19th century, a period of fervent exploration in organic chemistry. The German chemist Ludwig Knorr is widely credited with the foundational work in this field. In 1883 , while investigating quinine derivatives, Knorr serendipitously synthesized a new class of compounds. He named the five-membered heterocyclic ring system "pyrazole"[1]. His most notable early achievement was the synthesis of Antipyrine (phenazone) in the same year, a compound that would become one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic until the advent of aspirin[2][3][4]. Knorr's pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be eponymously known as the Knorr pyrazole synthesis [5][6][7].

While Knorr introduced the pyrazole derivative, the parent (unsubstituted) pyrazole was first synthesized by the German chemist Edward Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid[8][9]. These early discoveries laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic system. Pyrazole and its derivatives are generally not found in nature, making their synthesis a critical aspect of their study and application[10].

The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and versatile route to a wide array of substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative [6][11]. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring[5].

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH[6].

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole from a β-ketoester and a hydrazine derivative.

Materials:

-

Ethyl benzoylacetate (1.0 equivalent)

-

Hydrazine hydrate (2.0 equivalents)

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

-

Water

-

Diethyl ether

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[9].

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid[9].

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour[9].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the reaction is complete (consumption of the starting ketoester), add water (10 mL) to the hot reaction mixture with continuous stirring[9].

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization[9].

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of cold water and allow it to air dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis of Antipyrine (Phenazone)

This protocol details the synthesis of the historically significant pyrazolone, Antipyrine, following Knorr's original approach.

Materials:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Dimethyl sulfate or Methyl iodide

-

Methanol or Acetonitrile

-

Sodium bicarbonate (for methylation step)

Procedure:

-

Synthesis of 1-phenyl-3-methyl-5-pyrazolone: In a round-bottom flask, carefully mix ethyl acetoacetate and phenylhydrazine in equimolar amounts. The reaction is exothermic[7].

-

Heat the mixture under reflux for 1 hour. A viscous syrup will form.

-

Cool the syrup in an ice bath and add a small amount of diethyl ether. Stir vigorously to induce crystallization of 1-phenyl-3-methyl-5-pyrazolone.

-

Collect the crude product by vacuum filtration and recrystallize from ethanol.

-

Methylation to form Antipyrine: The resulting 1-phenyl-3-methyl-5-pyrazolone is then methylated using dimethyl sulfate or methyl iodide[7]. In a typical procedure, the pyrazolone is dissolved in a suitable solvent like methanol or acetonitrile, and a base such as sodium bicarbonate is added, followed by the methylating agent. The reaction mixture is stirred, often with heating, until the reaction is complete.

-

The final product, Antipyrine, is isolated and purified by recrystallization to yield needle-shaped crystals[12].

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor. A common synthetic route involves the condensation of a substituted 1,3-diketone with a substituted hydrazine.

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Toluene or a similar aprotic solvent

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The synthesis starts with a Claisen condensation between p-methylacetophenone and ethyl trifluoroacetate in an aprotic organic solvent like toluene, catalyzed by a strong base (e.g., sodium hydride), to produce 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[13].

-

In a reaction vessel, dissolve the resulting 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a suitable solvent.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a solvent system like ethyl acetate/heptane to yield pure Celecoxib.

Synthesis of Sildenafil (Viagra®)

The synthesis of Sildenafil, a potent PDE5 inhibitor, is a multi-step process that culminates in the formation of a pyrazolo[4,3-d]pyrimidinone ring system.

Materials:

-

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride

-

N-methyl piperazine

-

Methylene dichloride (DCM)

-

Diisopropylethylamine (DIPEA)

-

Triethylamine (TEA)

Procedure:

-

A key intermediate, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride, is prepared through a series of reactions starting from a diketoester and hydrazine to form the pyrazole core, followed by N-methylation, hydrolysis, nitration, amide formation, reduction, acylation, and cyclization[14].

-

In a reactor, the sulfonyl chloride intermediate is dissolved in methylene dichloride at room temperature[10].

-

N-methyl piperazine is added to the solution over a period of 45-60 minutes[10].

-

A mixture of diisopropylethylamine and triethylamine is then added, and the reaction is maintained at room temperature for 3-4 hours[10].

-

The reaction mixture is then washed with aqueous sodium bicarbonate and water.

-

The organic layer (DCM) is concentrated, and methanol is added to crystallize the Sildenafil base.

-

The product is filtered and dried under vacuum to yield pure Sildenafil.

-

The citrate salt is then formed by reacting the Sildenafil base with citric acid in a suitable solvent system[10].

Quantitative Biological Data of Key Pyrazole Drugs

The therapeutic efficacy of pyrazole-containing drugs is underscored by their potent and often selective interactions with their biological targets. The following tables summarize key quantitative data for Antipyrine, Celecoxib, and Sildenafil.

| Drug | Target(s) | IC50 Value(s) | Key Therapeutic Use(s) |

| Antipyrine | COX-1, COX-2, COX-3 | Preferentially inhibits COX-3 (IC50 = 52 µM for Dipyrone, a related compound)[10]. Weaker inhibitor of COX-1 and COX-2[10]. | Analgesic, Antipyretic |

| Celecoxib | COX-2 | 40 nM (for COX-2); Weak inhibitor of COX-1 (IC50 = 2800 nM)[5][15]. Selectivity Index (COX-1/COX-2) is high. | Anti-inflammatory, Analgesic |

| Sildenafil | PDE5 | 3.5 nM (for PDE5)[8]. Highly selective over other PDE isoforms (PDE1-4 and PDE6)[8]. | Erectile Dysfunction, Pulmonary Hypertension |

| Drug | Ki Value(s) | ED50 Value(s) |

| Antipyrine | - | - |

| Celecoxib | 0.06 µM (for COX-2)[6]. | 0.81 mg/kg (for abrogation of carrageenan-induced hyperalgesia in rats)[5]. |

| Sildenafil | 1 nM (for PDE5)[2]. | 12 to 16 µg/kg i.v. (for enhancement of intracavernosal pressure in dogs)[8]. |

Signaling Pathways and Mechanisms of Action

The targeted nature of modern pyrazole-based drugs is best understood by examining their interaction with specific signaling pathways.

Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Caption: Celecoxib's inhibition of the COX-2 pathway.

Sildenafil and the PDE5 Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase. This, in turn, increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.

Caption: Sildenafil's mechanism via PDE5 inhibition.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in a myriad of life-changing medications, the journey of the pyrazole nucleus is a compelling narrative of chemical innovation and therapeutic advancement. The foundational Knorr synthesis paved the way for the creation of a vast chemical space, from which have emerged drugs that have profoundly impacted the treatment of pain, inflammation, erectile dysfunction, and numerous other conditions. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of pyrazole compounds is not merely an academic exercise but a vital tool in the ongoing quest for safer and more effective medicines. The enduring legacy of the pyrazole ring continues to inspire the design and discovery of the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

Methodological & Application

Synthesis Protocol for (1-methyl-1H-pyrazol-4-yl)methanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of (1-methyl-1H-pyrazol-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. Two primary routes are outlined: the reduction of ethyl 1-methyl-1H-pyrazole-4-carboxylate using lithium aluminum hydride (LiAlH₄) and the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde with sodium borohydride (NaBH₄). This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable heterocyclic intermediate frequently utilized in the synthesis of pharmacologically active molecules. Its structural motif is present in a variety of compounds targeting diverse biological pathways. The provision of reliable and reproducible synthetic methods is crucial for advancing research and development in the pharmaceutical industry. This document outlines two common and effective methods for the synthesis of this key intermediate.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound involve the reduction of a carbonyl functional group at the 4-position of the 1-methyl-1H-pyrazole ring. The choice of starting material, either the corresponding carboxylate ester or the aldehyde, dictates the selection of the reducing agent.

-

Reduction of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: This method employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional group directly to a primary alcohol.

-

Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde: A milder reducing agent, sodium borohydride (NaBH₄), is typically used for the selective reduction of the aldehyde to the corresponding primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic protocols described.

| Parameter | Protocol 1: LiAlH₄ Reduction of Ester | Protocol 2: NaBH₄ Reduction of Aldehyde |

| Starting Material | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 1-methyl-1H-pyrazole-4-carbaldehyde |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |

| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight | 1 - 3 hours |

| Reported Yield | 75-80% (based on analogous reactions)[1] | High (specific yield not detailed in general procedures)[2] |

| Purification | Filtration, Evaporation, Column Chromatography (if necessary) | Quenching, Extraction, Evaporation |

Experimental Protocols

Protocol 1: Reduction of Ethyl 1-methyl-1H-pyrazole-4-carboxylate with Lithium Aluminum Hydride

This protocol is adapted from the synthesis of the analogous (1H-pyrazol-4-yl)methanol.[1]

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the 1 M LiAlH₄ solution in THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF.

-

Slowly add the solution of the ester to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by 1 M NaOH solution.

-

Allow the mixture to stir for 20-30 minutes at room temperature.

-